

Application Notes and Protocols: Disperse Blue 359 in Inkjet Printing

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For Researchers, Scientists, and Material Development Professionals

These application notes provide a comprehensive overview of the use of C.I. **Disperse Blue 359** in inkjet printing applications, with a primary focus on textile printing on polyester fabrics. The information is curated for professionals in research and development.

Overview of Disperse Blue 359

Disperse Blue 359 is a synthetic anthraquinone dye valued for its brilliant blue hue and suitability for coloring hydrophobic fibers, most notably polyester.[1][2] Its chemical name is 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile.[3] As a non-ionic dye, it exhibits a strong affinity for polyester and its blends, allowing for effective binding and good fastness properties.[3] This dye is widely utilized in both transfer and direct inkjet printing technologies, offering a more environmentally conscious alternative to traditional dyeing methods by reducing water consumption and effluent.[3]

Physicochemical Properties



Property	Value	Source
Chemical Formula	C17H13N3O2	[4][5]
CAS Number	62570-50-7	[4][5]
Appearance	Dark blue powder	[2]
Molecular Weight	291.30 g/mol	[1]

Inkjet Ink Formulations

The formulation of a stable and reliable inkjet ink with disperse dyes is critical for optimal printing performance. The primary challenge lies in creating a stable dispersion of the water-insoluble dye particles. Key components of a water-based disperse dye ink include the colorant, a dispersing agent, humectants/wetting agents, a pH regulator, and deionized water.

Table 1: Example Water-Based Ink Formulation for

Direct-to-Textile Printing.[6][7]

Component	Function	Weight Percentage (wt%)
Disperse Blue 359	Colorant	0.3 - 15%
Dispersing Agent (e.g., TD- 1109)	Prevents particle agglomeration	2 - 5%
Wetting Agent/Humectant (e.g., Diethylene Glycol, Ethylene Glycol)	Prevents nozzle clogging, controls drying	5 - 25%
Water-Based Polymers (e.g., PVA, Waterborne Polyester)	Viscosity modifier, improves fixation	As required
pH Regulator (e.g., Triethanolamine)	Stabilizes the dispersion	~0.05%
Organosilicon Defoamer	Reduces foam during ink production	~0.25%
Deionized Water	Solvent	30 - 80%



Table 2: Example Sublimation Ink Formulation.[8]

Component	Function	Weight Percentage (wt%)
Disperse Blue 359 (Sublimation Grade)	Colorant	25%
Dispersion Agent (NP-10)	Prevents particle agglomeration	2%
Organic Solvent (Glycerine)	Humectant, viscosity control	15%
Organic Solvent (Ethylene Glycol Methyl Ether)	Co-solvent, aids in jetting	11%
Organic Solvent (Propylene Glycol)	Humectant	5%
Surfactant (Surfynol 604)	Reduces surface tension	0.5%
Surfactant (Surfynol 465)	Wetting agent	1%
Preservative (Proxel GXL)	Prevents microbial growth	0.1%
Deionized Water	Solvent	40.4%

Key Ink Properties for Jetting Performance

For successful inkjet printing, the physical properties of the ink must be tightly controlled to ensure stable droplet formation and prevent nozzle clogging.

Table 3: Typical Ink Properties for Disperse Blue 359 Inks.



Property	Typical Range	Significance	Source
Viscosity (at 25°C)	2 - 5 mPa·s	Affects droplet velocity and satellite drop formation.	[6]
Surface Tension	30 - 40 mN/m	Influences droplet shape and wetting of the nozzle plate.	[6]
Particle Size (d50)	< 250 nm	Crucial to prevent nozzle clogging.	[7][8]
рН	7.0 - 9.0	Affects dispersion stability and component compatibility.	[9]

Experimental ProtocolsProtocol for Preparation of Disperse Dye Paste

This protocol describes the initial step of reducing the particle size of the raw dye powder to create a stable concentrate.

Materials:

- Disperse Blue 359 powder
- Dispersing agent (e.g., TD-1109)
- Diethylene glycol
- Deionized water
- Zirconia beads (0.4–0.6 mm diameter)

Equipment:

Planetary ball mill



· Agate mortar

Procedure:

- Accurately weigh the components: 16.7 wt% Disperse Blue 359, 9.2 wt% dispersing agent, 16.7 wt% diethylene glycol, and 57.4 wt% deionized water.[6][10]
- Combine all components in an agate mortar.
- Add 100 g of zirconia beads to the mixture.
- Perform grinding in a planetary ball mill at 800 rpm for 3 hours to achieve the desired particle size distribution.[6][10]
- After milling, separate the dye paste from the zirconia beads.

Protocol for Formulation of Final Ink

This protocol details the dilution and mixing of the dye paste to produce the final inkjet ink.

Materials:

- **Disperse Blue 359** paste (from Protocol 4.1)
- Water-based polymers (e.g., Polyvinyl alcohol PVA)
- Ethylene glycol (EG)
- Organosilicon defoamer
- Triethanolamine (TEOA)
- Deionized water

Equipment:

- Magnetic stirrer
- Vacuum filtration system with a 0.22 µm filter membrane



Procedure:

- In a beaker, combine the prepared disperse dye paste with the other ink components as per the formulation in Table 1.
- Mix the components under magnetic stirring at 1000 rpm at 25°C until a homogeneous dispersion is obtained.[6][10]
- Filter the final ink using a vacuum pump through a 0.22 μm filter membrane to remove any remaining large particles or agglomerates.[6][10]
- Characterize the ink for viscosity, surface tension, particle size, and pH to ensure it meets the specifications for the intended printer.

Protocol for Direct Inkjet Printing and Fixation

This protocol outlines the process of printing on polyester fabric and the subsequent heat treatment to fix the dye.

Materials:

- Prepared Disperse Blue 359 Ink
- Untreated polyester fabric

Equipment:

- Piezoelectric inkjet printer
- Heat press or laboratory steamer

Procedure:

- Load the prepared Disperse Blue 359 ink into a compatible piezoelectric inkjet printer.
- Print the desired design onto the untreated polyester fabric.
- After printing, the fabric must undergo a heat fixation step to ensure the dye sublimates and diffuses into the polyester fibers.



- Heat Fixation: Place the printed fabric in a heat press or steamer at a temperature of 180-210°C for 60-120 seconds. The optimal temperature and time will depend on the specific fabric and ink formulation.
- After heat fixation, a washing step may be necessary to remove any unfixed dye and auxiliary chemicals, though some modern formulations aim for "washing-free" printing.[11]

Performance and Fastness Properties

The ultimate performance of the printed textile is determined by its color fastness—the resistance of the color to various environmental factors.

Table 4: Color Fastness Properties of Disperse Blue 359

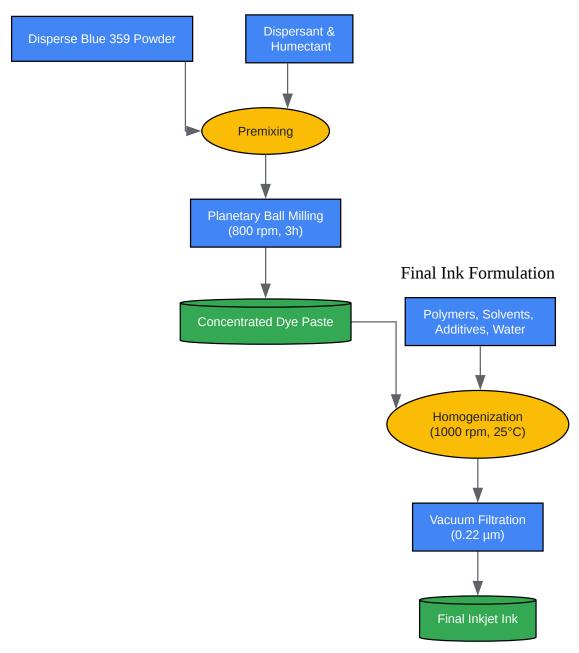
on Polyester.[13][14]

Fastness Test	ISO Standard	AATCC Standard	Rating (1-5, 5 is best)
Light Fastness	6	4	6
Washing Fastness (Fading)	5	4-5	5
Washing Fastness (Staining)	4-5	5	4-5
Sublimation Fastness	4-5	-	4-5
Rubbing Fastness	4-5	-	4-5
Perspiration Fastness (Fading)	5	5	5
Perspiration Fastness (Staining)	4-5	4-5	4-5

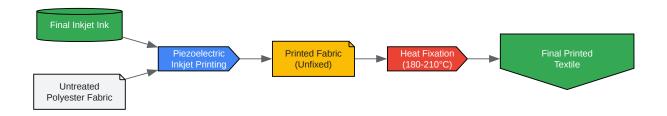
Visualizations



Disperse Dye Paste Preparation







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